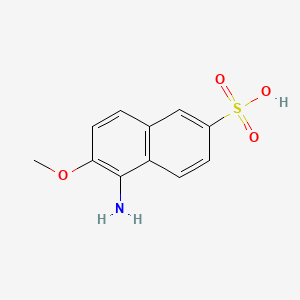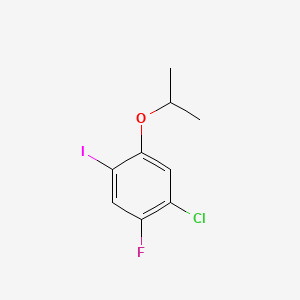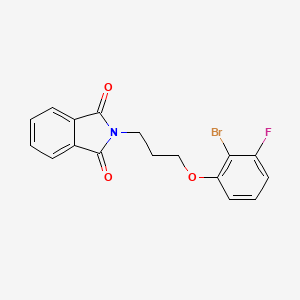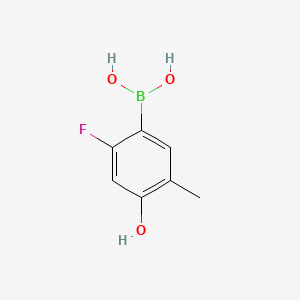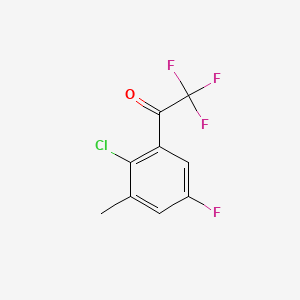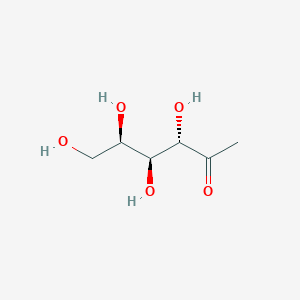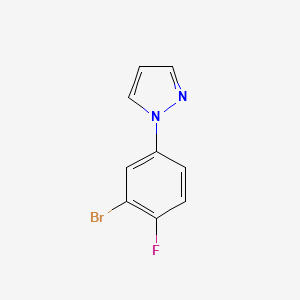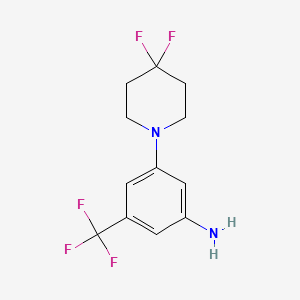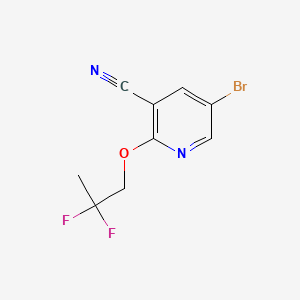
Pomalidomide-5'-C3-alkyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pomalidomide-5’-C3-alkyne is a derivative of pomalidomide, a third-generation immunomodulatory imide drug (IMiD) derived from thalidomide. Pomalidomide is primarily used in the treatment of multiple myeloma, a type of blood cancer. The addition of the C3-alkyne group enhances its utility in various chemical reactions, particularly in the field of targeted protein degradation and PROTAC (proteolysis-targeting chimeras) technology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pomalidomide-5’-C3-alkyne typically involves the alkylation of the aromatic amine group in pomalidomide with a suitable alkyne-containing reagent. This process can be achieved through various methods, including:
Alkylation with Propargyl Bromide: This method involves the reaction of pomalidomide with propargyl bromide in the presence of a base such as potassium carbonate. .
Click Chemistry: Another approach involves the use of click chemistry, where pomalidomide is first functionalized with an azide group, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an alkyne-containing reagent
Industrial Production Methods
Industrial production of pomalidomide-5’-C3-alkyne follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow chemistry to ensure consistent product quality and efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
Pomalidomide-5’-C3-alkyne undergoes various chemical reactions, including:
Substitution Reactions: The alkyne group can participate in nucleophilic substitution reactions, particularly with halides.
Cycloaddition Reactions: The alkyne group is highly reactive in cycloaddition reactions, such as the CuAAC reaction mentioned earlier.
Common Reagents and Conditions
Bases: Potassium carbonate, sodium hydride
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)
Catalysts: Copper(I) bromide for CuAAC reactions
Major Products
The major products formed from these reactions include various pomalidomide derivatives with different functional groups, which can be further utilized in targeted protein degradation and other applications .
Applications De Recherche Scientifique
Pomalidomide-5’-C3-alkyne has a wide range of scientific research applications:
Mécanisme D'action
Pomalidomide-5’-C3-alkyne exerts its effects through multiple mechanisms:
Immunomodulation: Enhances T cell and natural killer cell-mediated immunity.
Antineoplastic Activity: Inhibits the proliferation and induces apoptosis of hematopoietic tumor cells.
Targeted Protein Degradation: The alkyne group allows for the conjugation of pomalidomide to other molecules, facilitating the targeted degradation of specific proteins via the cereblon (CRBN) pathway.
Comparaison Avec Des Composés Similaires
Pomalidomide-5’-C3-alkyne is unique due to its alkyne functional group, which enhances its reactivity and utility in chemical synthesis. Similar compounds include:
Pomalidomide-PEG2-Alkyne: Another derivative with a shorter PEG linker.
Pomalidomide-PEG5-Azide: Contains an azide group instead of an alkyne, used in different click chemistry applications.
Lenalidomide: A second-generation IMiD with similar immunomodulatory properties but different chemical structure.
These compounds share similar core structures but differ in their functional groups, leading to variations in their reactivity and applications.
Propriétés
Formule moléculaire |
C18H17N3O4 |
|---|---|
Poids moléculaire |
339.3 g/mol |
Nom IUPAC |
2-(2,6-dioxopiperidin-3-yl)-5-(pent-4-ynylamino)isoindole-1,3-dione |
InChI |
InChI=1S/C18H17N3O4/c1-2-3-4-9-19-11-5-6-12-13(10-11)18(25)21(17(12)24)14-7-8-15(22)20-16(14)23/h1,5-6,10,14,19H,3-4,7-9H2,(H,20,22,23) |
Clé InChI |
JDLPLQVPRBJIQV-UHFFFAOYSA-N |
SMILES canonique |
C#CCCCNC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


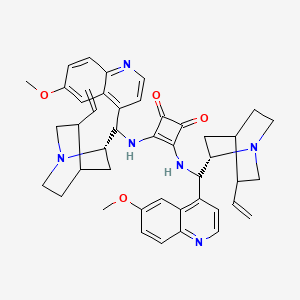
![2-(5-Bromo[1,1'-diphenyl]-3-yl)-pyridine](/img/structure/B14763847.png)
![1-(4-{Ethyl[1-(4-methoxyphenyl)propan-2-yl]amino}butanoyl)-n,n-dimethylpiperidine-4-carboxamide](/img/structure/B14763852.png)
![3-[2-(2,5-Dimethylphenoxy)ethyl]-2,2,5-trimethylhexanoate](/img/structure/B14763858.png)
